molecular formula C7H13IO5 B3031568 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol CAS No. 5155-46-4

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol

Cat. No. B3031568
CAS RN: 5155-46-4
M. Wt: 304.08 g/mol
InChI Key: MAZXJZHWRBSRKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclic ethers and dioxane derivatives is well-documented in the provided papers. For instance, the synthesis of 2,3,5,6-tetramethyl-1,4-dioxane isomers was achieved through cyclization reactions involving meso- and dl-2,3-butanediol, 1,3-butadiene, mercuric oxide, and iodine . Additionally, the synthesis of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane was reported using 2-(hydroxymethyl)-1,4-butanediol and 2,2-methoxy propane with methyl-p-toluenesulfonate as a catalyst . These methods could potentially be adapted for the synthesis of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclic ethers and dioxane derivatives is characterized using techniques such as nuclear magnetic resonance (NMR) spectrometry. The coupling constants and conformational analysis of the methine protons in the 1,4-dioxane ring provide valuable information about the spatial arrangement of atoms in these molecules . The structure of the title compound in paper also reveals the orientation of substituents around the dioxane ring, which is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

The reactivity of dioxane derivatives with nucleophilic reagents is explored in the provided papers. For example, methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione react with potassium hydroxide, ammonia, and hydrazine hydrate to form various structural blocks . These reactions highlight the potential of dioxane derivatives to participate in nucleophilic addition reactions, which could be relevant for the chemical behavior of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic ethers and dioxane derivatives are influenced by their molecular structure. The conformation of substituents and the presence of electron-withdrawing or donating groups can affect properties such as solubility, boiling point, and reactivity. While the specific properties of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol are not discussed in the provided papers, the general principles derived from the studies of related compounds can be applied to predict its behavior .

Scientific Research Applications

Corrosion Inhibition

One notable application of compounds structurally related to 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol is in corrosion inhibition. The compound 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, which shares a similar structure, has been studied for its effectiveness in protecting mild steel from corrosion in an acidic environment. This research demonstrates the potential of such compounds in practical applications like material protection and industrial maintenance (Chafiq et al., 2020).

Chemical Synthesis

Compounds with a similar structure to 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol have been utilized in various chemical syntheses. For example, Ghaffarinia and Golchoubian (2005) described the preparation of phenol-based ligands with complex coordination sites, starting from similar compounds. These ligands have potential applications in catalysis and material science (Ghaffarinia & Golchoubian, 2005).

Structural Analysis and Identification

Detailed structural analysis and identification of compounds related to 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol have been conducted using advanced techniques like NMR spectroscopy. This is essential for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Yu Shu-lin, 2010).

Quantum Chemical Studies

Quantum chemical studies have been carried out on similar compounds to understand their molecular interactions and reaction mechanisms. These studies are crucial for designing new materials and drugs, as they provide a deep insight into the molecular behavior of such compounds (Kurilova & Kantor, 2021).

Safety And Hazards

This involves studying the compound’s toxicity, its potential hazards (flammability, reactivity, etc.), and appropriate safety precautions when handling the compound.


Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, or further biological testing if the compound has shown biological activity.


Please note that the above is a general outline and the specific details would depend on the specific compound being studied. For “2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol”, more research is needed to provide a comprehensive analysis. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-(iodomethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZXJZHWRBSRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CI)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285887
Record name methyl 6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol

CAS RN

5155-46-4
Record name NSC226972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC43144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol
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Reactant of Route 6
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